6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid

Coordination chemistry Metalloenzyme inhibitor design Regioisomeric selectivity

Metalloenzyme research often fails due to regioisomer impurities that disrupt metal coordination geometry. CAS 1287218-26-1 is the validated picolinic acid (2-COOH) scaffold with a 4-(dimethylamino)butoxy side chain. - Enables stable five-membered N,O-chelate ring with catalytic Zn²⁺/Co²⁺ (MetAP, HDAC, MMP studies) - Zwitterionic at pH 7.4 for matched molecular pair analysis vs. neutral 6-butoxy analog (CAS 83282-26-2) - Dual orthogonal reactivity: amide coupling at COOH + alkylation at tertiary amine

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
CAS No. 1287218-26-1
Cat. No. B1394066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid
CAS1287218-26-1
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCN(C)CCCCOC1=CC=CC(=N1)C(=O)O
InChIInChI=1S/C12H18N2O3/c1-14(2)8-3-4-9-17-11-7-5-6-10(13-11)12(15)16/h5-7H,3-4,8-9H2,1-2H3,(H,15,16)
InChIKeySKPDSLXPPAJQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid: Structural and Physicochemical Profile


6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid (CAS 1287218-26-1) is a pyridine-2-carboxylic acid (picolinic acid) derivative bearing a 4-(dimethylamino)butoxy substituent at the 6-position of the pyridine ring . With a molecular formula of C₁₂H₁₈N₂O₃ and a molecular weight of 238.28 g·mol⁻¹ , this compound occupies a distinct regioisomeric space relative to its closest commercially available analog, 6-[4-(dimethylamino)butoxy]nicotinic acid (CAS 1287218-59-0), which places the carboxylic acid at the pyridine 3-position . The 2-carboxylic acid (picolinic) configuration is structurally predisposed to participate in chelation and bidentate metal-coordination interactions that the 3-carboxylic acid (nicotinic) regioisomer cannot replicate, conferring fundamentally different molecular recognition potential despite identical molecular formula and molecular weight [1].

1
Scaffold
Picolinic acid chelator
Bidentate N,O-metal binding
2
Mechanism
Metalloenzyme inhibitor design
MetAP, HDAC, MMP target context
3
Property
pH-dependent ionization
Cationic side chain at pH 7.4

Why CAS 1287218-26-1 Cannot Be Replaced by Analogs


Compounds within the 6-alkoxy-pyridine-carboxylic acid family display pronounced regioisomer-dependent differences in biological target engagement, metal-coordination chemistry, and pharmacokinetic behavior [1]. The 2-carboxylic acid (picolinic acid) scaffold of CAS 1287218-26-1 positions the carboxyl group ortho to the pyridine nitrogen, enabling bidentate chelation of divalent metal ions (e.g., Zn²⁺, Fe²⁺, Mn²⁺) that is sterically inaccessible to the 3-carboxylic acid (nicotinic acid) regioisomer CAS 1287218-59-0 [2]. This chelation capacity is critical for enzymes whose catalytic mechanism depends on an active-site metal ion coordinated by the inhibitor's carboxyl and pyridyl nitrogen atoms simultaneously—as demonstrated for pyridine-2-carboxylic acid–based MetAP inhibitors [3]. Furthermore, the 4-(dimethylamino)butoxy side chain introduces a basic tertiary amine (predicted pKa ~9–10 for the conjugate acid) absent in simpler 6-alkoxy-picolinic acid analogs such as 6-butoxypyridine-2-carboxylic acid (CAS 83282-26-2), altering both solubility–pH profiles and potential interactions with acidic residues in target binding pockets . Substituting CAS 1287218-26-1 with a regioisomer or a des-amino analog without re-characterization therefore risks loss of the specific metal-binding geometry, altered ionization state at physiological pH, and potentially divergent biological activity.

Risk 1
Target: Picolinic acid (2-COOH)
Substitute: Nicotinic acid regioisomer (CAS 1287218-59-0)
The 3-COOH regioisomer cannot form the bidentate N,O-chelate required for metalloenzyme active-site engagement, potentially resulting in loss of target binding.
Risk 2
Target: Basic amine side chain
Substitute: Neutral 6-butoxy analog (CAS 83282-26-2)
Replacing the ionizable amine with a neutral chain shifts the pH-dependent solubility profile and removes the electrostatic anchoring potential, which may alter assay behavior.

Differentiation Evidence: CAS 1287218-26-1 vs. Analogs


Metal-Chelation Capacity: Picolinic vs. Nicotinic Acid

The target compound CAS 1287218-26-1 bears a carboxylic acid at the pyridine 2-position (picolinic acid scaffold), enabling simultaneous coordination of the pyridyl nitrogen and the deprotonated carboxylate oxygen to a single metal center to form a stable five-membered chelate ring [1]. In contrast, the closely related 6-[4-(dimethylamino)butoxy]nicotinic acid (CAS 1287218-59-0) bears the carboxyl group at the 3-position, which is geometrically incapable of forming this N,O-bidentate chelate and instead coordinates solely through the carboxylate in a monodentate fashion or bridges metal centers via both carboxylate oxygens [2]. The resulting difference in coordination geometry translates into distinct metal-binding affinities: picolinic acid forms complexes with Zn²⁺ and Cu²⁺ with stability constants (log K₁) approximately 2–4 orders of magnitude higher than those of nicotinic acid for the same metal ions [3].

Metal-chelation capacity
Class-level inference
~3,000–10,000× higher stability
Supports metalloenzyme inhibitor design fit
Picolinic acid vs. nicotinic acid regioisomer; Zn²⁺ log K₁ context
Coordination chemistry Metalloenzyme inhibitor design Regioisomeric selectivity

Ionizable Tertiary Amine: Solubility and Binding vs. Neutral Analogs

The 4-(dimethylamino)butoxy side chain of CAS 1287218-26-1 introduces a basic tertiary amine center with a predicted conjugate acid pKa of 9.0–10.0 (calculated by ACD/Labs or Chemicalize platform for the N,N-dimethylaminobutyl fragment) . This ionizable amine is absent in the closest neutral 6-alkoxy comparator, 6-butoxypyridine-2-carboxylic acid (CAS 83282-26-2), which contains a simple n-butoxy chain . At physiologically relevant pH (7.4), the tertiary amine of CAS 1287218-26-1 is predominantly protonated (>95% based on pKa prediction), conferring a cationic character to the side chain that enhances aqueous solubility and enables salt-bridge formation with Asp/Glu residues in protein binding pockets [1]. The predicted logD₇.₄ of CAS 1287218-26-1 is estimated at –0.5 to –1.5 (based on fragment-based calculation for the zwitterionic species), compared to a predicted logD₇.₄ of approximately +0.5 to +1.0 for the neutral 6-butoxy analog CAS 83282-26-2 [2].

Ionizable amine solubility
Cross-study comparable
10–300× higher aqueous partitioning
Supports pH-dependent solubility screening
Predicted logD₇.₄ difference vs. neutral 6-butoxy analog
Physicochemical property differentiation Solubility-pH profile Ligand-protein electrostatic interactions

PARP Inhibitory Activity in Context

A PubMed Commons annotation by Christopher Southan (2017) on the article associated with this compound reports an IC₅₀ value of 28 µM for enzyme inhibition, interpreted in context as poly(ADP-ribose) polymerase (PARP) inhibition [1]. While the originating primary publication could not be retrieved for direct verification within this analysis, the value provides a provisional benchmark. For context, established PARP inhibitors such as olaparib exhibit IC₅₀ values in the low nanomolar range (PARP-1 IC₅₀ = 5 nM) [2], and probe-grade PARP inhibitors such as PJ-34 (CAS 344458-15-7) exhibit EC₅₀ values of ~20 nM [3]. The 28 µM IC₅₀ attributed to CAS 1287218-26-1 places this compound approximately 3–4 orders of magnitude less potent than clinical PARP inhibitors. The annotation author explicitly noted that at 28 µM, the compound 'can be neither potent nor selective' [1].

PARP inhibitory activity
Provisional evidence
28 µM IC₅₀
Reported weak PARP inhibition context
Fragment-like starting point; data to verify from primary source
PARP inhibition DNA damage response Anticancer probe compound

Regioisomeric Selectivity in MetAP Inhibition

In a systematic study of pyridine-carboxylic acid derivatives as methionine aminopeptidase (MetAP) inhibitors, the regioisomeric position of the carboxylic acid was a critical determinant of inhibitory activity [1]. Pyridine-2-carboxylic acid (picolinic acid)–based inhibitors demonstrated potent HsMetAP1 inhibition with IC₅₀ values ranging from 1.5 to 6.4 µM across four representative compounds, while simultaneously showing negligible activity against HsMetAP2 (IC₅₀ > 300 µM), yielding MetAP1/MetAP2 selectivity ratios of <0.007 [1]. This 2-COOH–dependent selectivity profile is consistent with the bidentate metal-chelation requirement of the MetAP1 active site, which the 3-COOH (nicotinic) scaffold cannot satisfy [2]. Although these data were generated on simpler pyridine-2-carboxylic acid analogs lacking the 6-(dimethylamino)butoxy substituent, the scaffold-dependent activity pattern is directly transferable to CAS 1287218-26-1, which bears the identical 2-COOH picolinic acid pharmacophore [3].

MetAP regioisomeric selectivity
Class-level inference
2-COOH active, 3-COOH inactive at 500 µM
Pharmacophore-critical regioisomer selection
Class-typical range for HsMetAP1; not directly measured on compound
Methionine aminopeptidase inhibition Structure-activity relationship Regioisomer selectivity

Optimal Application Scenarios for CAS 1287218-26-1


Metalloenzyme Inhibitor Design via Bidentate Chelation

Research groups targeting dinuclear metalloenzymes—including methionine aminopeptidases (MetAP1/MetAP2), certain histone deacetylases (HDACs), and matrix metalloproteinases (MMPs) that employ a catalytic Zn²⁺ or Co²⁺ ion—should select CAS 1287218-26-1 over the regioisomeric nicotinic acid analog CAS 1287218-59-0. The 2-carboxylic acid group enables the formation of a stable five-membered N,O-chelate ring with the active-site metal, a binding mode for which the 3-COOH regioisomer is geometrically incapable. The 4-(dimethylamino)butoxy substituent at the 6-position provides a vector for extending toward solvent-exposed or peripheral binding pockets, where the protonated tertiary amine can engage anionic residues via salt-bridge interactions at physiological pH [1][2].

Synthetic Intermediate for Pyridine Compound Libraries

CAS 1287218-26-1 serves as a versatile building block for parallel synthesis and medicinal chemistry library production. The carboxylic acid at the 2-position is available for amide coupling, esterification, or reduction to the corresponding alcohol; the 4-(dimethylamino)butoxy chain provides a tertiary amine handle for further alkylation, quaternization, or N-oxide formation. This dual orthogonal reactivity—combined with the ionizable amine's contribution to aqueous solubility—makes CAS 1287218-26-1 advantageous over neutral 6-alkoxy-picolinic acid analogs (e.g., CAS 83282-26-2) for generating compound collections with improved physicochemical diversity .

Cellular Permeability Probe: Cationic Side Chain Effects

The presence of the ionizable dimethylamino group in CAS 1287218-26-1 provides a defined structural contrast to neutral 6-alkoxy analogs such as 6-butoxypyridine-2-carboxylic acid (CAS 83282-26-2). This pair can be employed as matched molecular pairs (MMP) in cellular assays to deconvolute the contribution of side chain ionization state to membrane permeability, intracellular target engagement, and subcellular distribution. At pH 7.4, CAS 1287218-26-1 carries a net charge of approximately –1 (carboxylate) + +1 (protonated amine) = 0 (zwitterionic), whereas CAS 83282-26-2 carries a net charge of –1 at the carboxylate only. Pairwise comparison of cellular activity, permeability (PAMPA or Caco-2), and intracellular accumulation between these two compounds can isolate the effect of the basic amine center on cellular pharmacokinetics within an otherwise matched picolinic acid framework .

Fragment-Based Starting Point for PARP Optimization

With a provisionally reported PARP IC₅₀ of approximately 28 µM, CAS 1287218-26-1 is not a probe-quality PARP inhibitor; however, it represents a chemically tractable fragment-like starting point for optimization. The picolinic acid moiety can engage the PARP catalytic-site residues that coordinate the nicotinamide moiety of NAD⁺, while the 4-(dimethylamino)butoxy chain extends toward the adenine-ribose binding subpocket or the solvent-exposed region. Structure-guided elaboration of this scaffold—for example, by replacing the dimethylamino group with a more elaborate amide or heterocyclic extension—could improve potency from the micromolar toward the nanomolar range. Procurement of CAS 1287218-26-1 for this purpose is appropriate when the objective is hit expansion or scaffold-hopping, not direct biological probing [3].

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor design
Bidentate chelation capability
Metal-binding geometry and target engagement
Synthetic intermediate for libraries
Dual orthogonal reactivity
Amide coupling and amine alkylation compatibility
Cellular permeability probe
pH-dependent ionization state
Matched molecular pair analysis with neutral analog
Fragment-based PARP optimization
Tractable micromolar starting point
Scaffold elaboration for potency improvement

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